Naphtho[2,1-D]thiazole-2-carbonitrile
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Overview
Description
Naphtho[2,1-D]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₆N₂S It features a fused ring system consisting of a naphthalene ring and a thiazole ring, with a cyano group attached to the second carbon of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Naphtho[2,1-D]thiazole-2-carbonitrile involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine . Another approach includes the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . These methods highlight the versatility of the compound’s synthesis, allowing for various functional group tolerances and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide this compound in bulk quantities, catering to the needs of various industries .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-D]thiazole-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the cyano group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-D]thiazole-2-carboxylic acid, while reduction could produce naphtho[2,1-D]thiazole-2-methylamine.
Scientific Research Applications
Naphtho[2,1-D]thiazole-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Naphtho[2,1-D]thiazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In the context of OLEDs, the compound’s luminescent properties are due to its ability to transport charge carriers and emit light when excited .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d][1,3]thiazole-2-carbonitrile: Another heterocyclic compound with a similar structure but different ring fusion pattern.
2-Phenylimidazo[1,2-a]pyridine: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Naphtho[2,1-D]thiazole-2-carbonitrile is unique due to its specific ring fusion and the presence of a cyano group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
39785-43-8 |
---|---|
Molecular Formula |
C12H6N2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
benzo[g][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C12H6N2S/c13-7-11-14-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-6H |
InChI Key |
VYILVODHJJJLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C#N |
Origin of Product |
United States |
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